
2,2,3,4-Tetramethyl-5-phenyl-1,3-oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,4-Tetramethyl-5-phenyl-1,3-oxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family. Oxazolidines are five-membered rings containing both nitrogen and oxygen atoms. This particular compound is characterized by its unique structure, which includes four methyl groups and a phenyl group attached to the oxazolidine ring. It is known for its stability and reactivity, making it a valuable compound in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,3,4-Tetramethyl-5-phenyl-1,3-oxazolidine can be synthesized through the condensation of 2-aminoalcohols with aldehydes or ketones. The reaction typically involves the use of a chiral amino alcohol and an aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the oxazolidine ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure high yields and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,4-Tetramethyl-5-phenyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an amine.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Various substituted oxazolidines depending on the reagents used.
Scientific Research Applications
2,2,3,4-Tetramethyl-5-phenyl-1,3-oxazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized as a stabilizer in polymer production and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism of action of 2,2,3,4-Tetramethyl-5-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The pathways involved in its mechanism of action include nucleophilic addition, electrophilic substitution, and ring-opening reactions .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethyl-5-phenyl-1,3-oxazolidine
- 2,2,4,4-Tetramethyl-1,3-oxazolidine
- 2,2,3,4-Tetramethyl-1,3-oxazolidine
Uniqueness
2,2,3,4-Tetramethyl-5-phenyl-1,3-oxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four methyl groups and a phenyl group enhances its stability and reactivity compared to other oxazolidine derivatives .
Properties
CAS No. |
88263-25-6 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2,2,3,4-tetramethyl-5-phenyl-1,3-oxazolidine |
InChI |
InChI=1S/C13H19NO/c1-10-12(11-8-6-5-7-9-11)15-13(2,3)14(10)4/h5-10,12H,1-4H3 |
InChI Key |
SXPWYSNMKUDXOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(N1C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


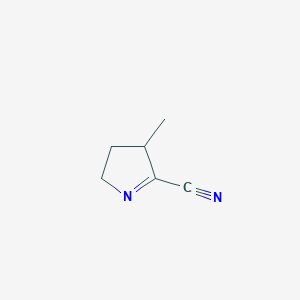
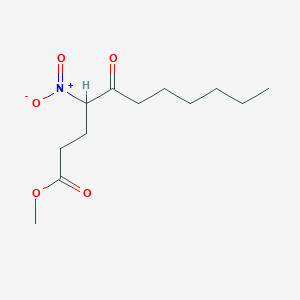
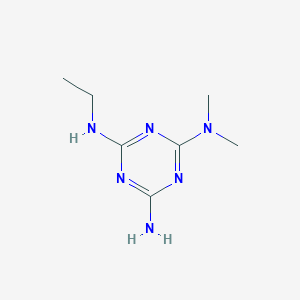
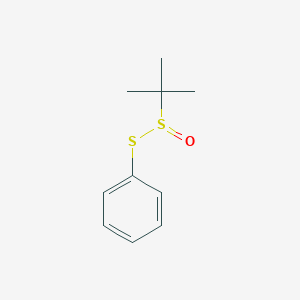

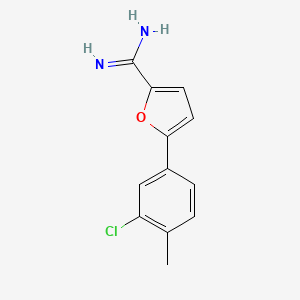
![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)
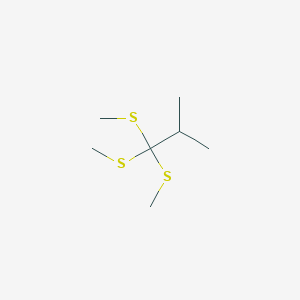
![(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid](/img/structure/B14394828.png)
![Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis-](/img/structure/B14394829.png)
![(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14394832.png)
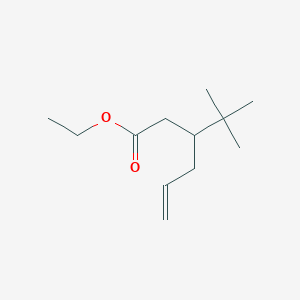
![1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro-](/img/structure/B14394837.png)
![2-[2-(Naphthalen-2-YL)ethenyl]phenanthrene](/img/structure/B14394845.png)
